Synthetic Efficiency in LRRK2 Inhibitor Construction: 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine vs. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
In the synthesis of LRRK2 inhibitor scaffolds described in US8354420, 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine serves as a mono-functionalized intermediate requiring only a single C2 amination step. In contrast, the alternative starting material 2,4-dichloro-5-(trifluoromethyl)pyrimidine necessitates sequential differentiation: first C4 amination, then C2 amination, requiring additional synthetic operations [1]. The patent explicitly employs this compound (Intermediate 3, Example 1) at 1 mmol scale in Buchwald-Hartwig coupling with 4-amino-3-chlorobenzonitrile using Pd2(dba)3/XantPhos catalyst system in dioxane to yield the corresponding 2-amino substituted LRRK2 modulator precursor [2].
| Evidence Dimension | Number of synthetic steps to reach 2-amino-4-(substituted)amino-5-(trifluoromethyl)pyrimidine scaffold |
|---|---|
| Target Compound Data | 1 step (C2 Buchwald-Hartwig amination only) |
| Comparator Or Baseline | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6): 2 steps (sequential C4 then C2 amination) or requires protection/deprotection |
| Quantified Difference | 50% reduction in synthetic steps; elimination of orthogonal protection requirement |
| Conditions | Pd-catalyzed C-N bond formation per US8354420 Example 1 methodology |
Why This Matters
Reducing synthetic steps by 50% directly lowers material cost, personnel time, and purification burden in multi-gram to kilogram scale production of LRRK2-targeted compound libraries.
- [1] US Patent US8354420B2. Aminopyrimidine derivatives as LRRK2 inhibitors. F. Hoffmann-La Roche AG. Published January 15, 2013. Column 1-5 describing pyrimidine scaffold and substitution pattern requirements. View Source
- [2] Eureka Patsnap. Aminopyrimidine derivatives as LRRK2 modulators. Paragraph [0385] describing reaction of 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine (211 mg, 1 mmol) with 4-amino-3-chlorobenzonitrile using Pd2(dba)3/XantPhos in dioxane. View Source
